molecular formula C3H8ClNO2S B089278 n-Propylsulfamoyl chloride CAS No. 10305-42-7

n-Propylsulfamoyl chloride

Cat. No.: B089278
CAS No.: 10305-42-7
M. Wt: 157.62 g/mol
InChI Key: GVTQDHSVABMRGE-UHFFFAOYSA-N
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Description

n-Propylsulfamoyl chloride is a chemical compound with the molecular formula C₃H₈ClNO₂S and a molecular weight of 157.62 g/mol . It is a sulfonamide derivative commonly used as a reagent in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Propylsulfamoyl chloride can be synthesized through the reaction of n-propylamine with chlorosulfonic acid. The reaction typically occurs under a nitrogen atmosphere to prevent unwanted side reactions. The mixture is cooled to maintain a low temperature, usually around -10°C, to control the reaction rate . The general reaction scheme is as follows:

n-Propylamine+Chlorosulfonic acidn-Propylsulfamoyl chloride+Hydrogen chloride\text{n-Propylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} n-Propylamine+Chlorosulfonic acid→n-Propylsulfamoyl chloride+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

n-Propylsulfamoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form n-propylsulfonamide and hydrogen chloride.

    Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound include various sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

n-Propylsulfamoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-propylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form sulfonamide bonds, which are crucial in many biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonyl chloride
  • Ethanesulfonyl chloride
  • Butanesulfonyl chloride

Uniqueness

n-Propylsulfamoyl chloride is unique due to its specific alkyl chain length, which imparts distinct reactivity and solubility properties compared to other sulfonyl chlorides. This makes it particularly useful in the synthesis of compounds where the n-propyl group is desired for its steric and electronic effects .

Properties

IUPAC Name

N-propylsulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8ClNO2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTQDHSVABMRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539351
Record name Propylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10305-42-7
Record name Propylsulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-propylsulfamoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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